4-acetyl-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
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Overview
Description
The compound would be described based on its molecular formula, structure, and possibly its purpose or role in a particular context (e.g., as a pharmaceutical drug, a catalyst in a chemical reaction, etc.).
Synthesis Analysis
The synthesis of the compound would be studied. This could involve looking at the starting materials, the conditions under which the reaction takes place, and the yield of the product.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the structure of the compound.Chemical Reactions Analysis
The compound’s reactivity would be studied. This could involve looking at how it reacts with other substances, the conditions under which these reactions occur, and the products of these reactions.Physical And Chemical Properties Analysis
The compound’s physical and chemical properties (such as melting point, boiling point, solubility, etc.) would be determined.Scientific Research Applications
Synthesis and Characterization
- The synthesis of heterocyclic compounds like benzo[b]thiophen-2-yl-hydrazonoesters demonstrates the potential of similar chemical structures in generating a variety of nitrogen nucleophiles, leading to derivatives with potential applications in pharmaceuticals and material science (Mohareb et al., 2004).
- Research into the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from natural products like visnaginone and khellinone highlights the potential for the creation of anti-inflammatory and analgesic agents. This showcases the versatility of incorporating similar benzamide structures into complex heterocycles for therapeutic applications (Abu‐Hashem et al., 2020).
Anticancer and Antimicrobial Applications
- A series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were designed and synthesized, showing moderate to excellent anticancer activity against various cancer cell lines. This underscores the potential of similar compounds in oncological research (Ravinaik et al., 2021).
Safety And Hazards
The compound’s potential hazards would be assessed. This could involve looking at its toxicity, flammability, and environmental impact.
Future Directions
Based on all of the above information, researchers might suggest future directions for research on the compound. This could involve suggesting potential applications for the compound, experiments to learn more about it, or modifications that could be made to its structure to enhance its properties.
Please consult with a professional chemist or a relevant expert for more accurate and detailed information.
properties
IUPAC Name |
4-acetyl-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O2S/c1-14-19(24)10-11-20-21(14)26-23(30-20)27(13-18-5-3-4-12-25-18)22(29)17-8-6-16(7-9-17)15(2)28/h3-12H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHOOZJPFVPRLKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(C=C4)C(=O)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide |
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